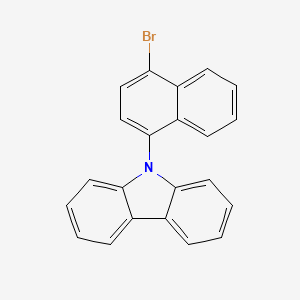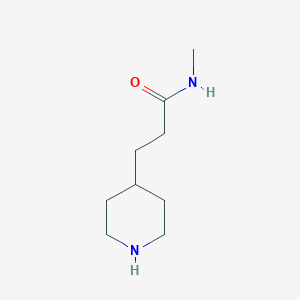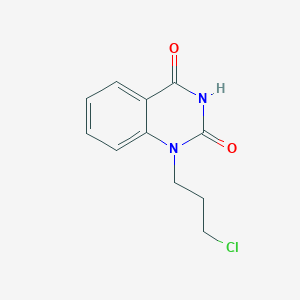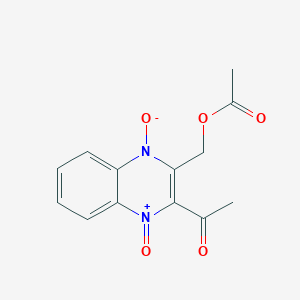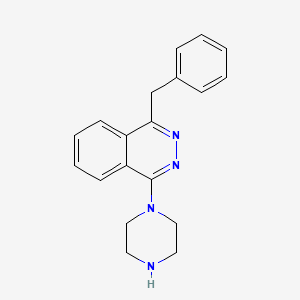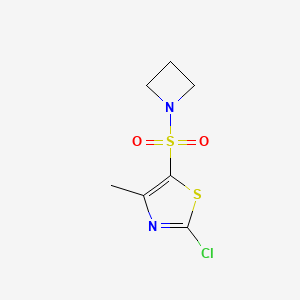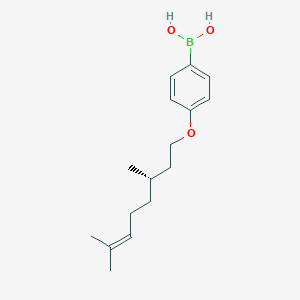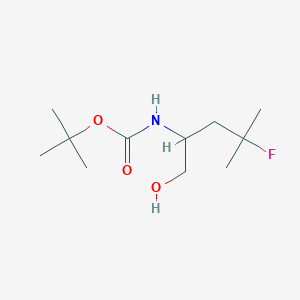
(S)-TERT-BUTYL (4-FLUORO-1-HYDROXY-4-METHYLPENTAN-2-YL)CARBAMATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-TERT-BUTYL (4-FLUORO-1-HYDROXY-4-METHYLPENTAN-2-YL)CARBAMATE is an organic compound with the molecular formula C11H22FNO3 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a fluoro substituent, and a hydroxy group on a methylpentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-fluoro-1-hydroxy-4-methylpentan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluoro-substituted alcohol under basic conditions. One common method involves the use of tert-butyl N-hydroxycarbamate and the methanesulfonates of the respective alcohols, followed by acidic N-deprotection . The reaction conditions often include the use of a base such as cesium carbonate and a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-TERT-BUTYL (4-FLUORO-1-HYDROXY-4-METHYLPENTAN-2-YL)CARBAMATE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The fluoro substituent can be reduced to a hydrogen atom using strong reducing agents.
Substitution: The fluoro group can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often used for substitution reactions.
Major Products Formed
Oxidation: The major product is a ketone or aldehyde.
Reduction: The major product is the corresponding hydrocarbon.
Substitution: The major products are various substituted carbamates, depending on the nucleophile used.
Scientific Research Applications
(S)-TERT-BUTYL (4-FLUORO-1-HYDROXY-4-METHYLPENTAN-2-YL)CARBAMATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (4-fluoro-1-hydroxy-4-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler analog without the fluoro and hydroxy substituents.
Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate: Contains a formyl group instead of a fluoro group.
Tert-butyl (3-(4-chloro-2-(2-fluoro-6-methoxybenzoyl)phenyl)prop-2-yn-1-yl)carbamate: Contains additional aromatic and alkyne groups.
Uniqueness
(S)-TERT-BUTYL (4-FLUORO-1-HYDROXY-4-METHYLPENTAN-2-YL)CARBAMATE is unique due to its specific combination of fluoro, hydroxy, and tert-butyl groups on a methylpentane backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H22FNO3 |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
tert-butyl N-(4-fluoro-1-hydroxy-4-methylpentan-2-yl)carbamate |
InChI |
InChI=1S/C11H22FNO3/c1-10(2,3)16-9(15)13-8(7-14)6-11(4,5)12/h8,14H,6-7H2,1-5H3,(H,13,15) |
InChI Key |
WVKNFDYVRRJKJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(C)(C)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


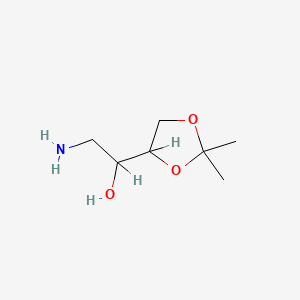
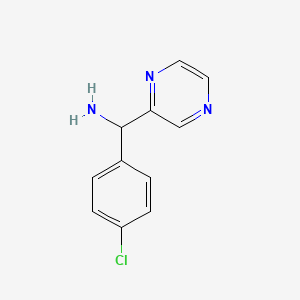
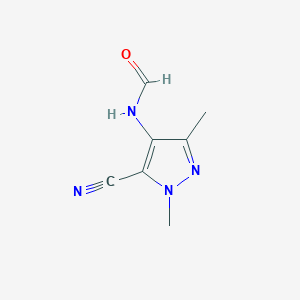
![6-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B8704920.png)
![4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-2-[4-(methylthio)phenyl]-1,3-thiazole](/img/structure/B8704923.png)
